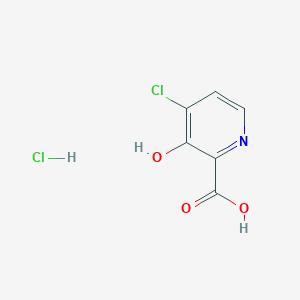

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-chloro-3-hydroxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3.ClH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHHKLLSDTZWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-57-7 | |

| Record name | 2-Pyridinecarboxylic acid, 4-chloro-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism

-

Activation of Thionyl Chloride : Bromine acts as a Lewis acid, polarizing the S=O bond in SOCl₂ to generate a more electrophilic chlorine species.

-

Electrophilic Chlorination : The activated chlorine substitutes the hydrogen at the pyridine ring’s 4-position, forming 4-chloropyridine-2-carboxylic acid chloride.

-

Hydrolysis : The acid chloride intermediate undergoes hydrolysis to yield 4-chloro-pyridine-2-carboxylic acid.

-

Hydroxylation : Selective oxidation or hydroxylation at the 3-position introduces the hydroxyl group, though the exact pathway varies (discussed in Section 2).

-

Salt Formation : Treatment with hydrochloric acid (HCl) converts the carboxylic acid to its hydrochloride salt.

Optimization Parameters

-

Catalyst Loading : Bromine at 0.1–0.15 molar equivalents relative to the substrate minimizes by-products like 4,5-dichloro derivatives.

-

Temperature : Reactions proceed optimally at 80–85°C, with higher temperatures accelerating decomposition.

-

Solvent : Anhydrous conditions are critical; dimethylformamide (DMF) or toluene is often used.

Yield and Purity :

Sodium Hypochlorite-Based Hydroxylation

An alternative route utilizes sodium hypochlorite (NaOCl) to introduce the hydroxyl group at the 3-position. This method is particularly effective when starting from 3-hydroxypyridine derivatives.

Reaction Steps

-

Chlorination of 3-Hydroxypyridine : Treatment with NaOCl at pH 11–13 selectively chlorinates the 2-position, yielding 2-chloro-3-hydroxypyridine.

-

Carboxylation : The 2-position is carboxylated via Kolbe-Schmitt or similar reactions to introduce the carboxylic acid group.

-

Salt Formation : HCl treatment generates the hydrochloride salt.

Critical Conditions

-

pH Control : Maintaining pH >11 prevents undesired side reactions, such as over-chlorination.

-

Temperature : Reactions are conducted at 0–5°C to suppress decomposition.

Performance Metrics :

Sequential Chlorination and Oxidation

This two-step approach first chlorinates pyridine-2-carboxylic acid, followed by oxidation of a methoxy group to a hydroxyl group.

Procedure

-

Methoxy Intermediate Synthesis : 3-Methoxypyridine-2-carboxylic acid is chlorinated at the 4-position using SOCl₂/Br₂.

-

Demethylation : The methoxy group (-OCH₃) at the 3-position is oxidized to -OH using KMnO₄ or CrO₃ under acidic conditions.

Advantages and Limitations

-

Advantage : High regioselectivity for the 3-position.

-

Limitation : Requires harsh oxidation conditions, risking decarboxylation.

Typical Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Oxidation Yield | 70–75% | |

| Overall Yield | 58–62% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety. Key industrial adaptations include:

-

Catalyst Recovery : Bromine is recycled via distillation, reducing costs.

-

Waste Management : SO₂ and HCl by-products are neutralized with NaOH to form Na2SO3 and NaCl.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| SOCl₂/Br₂ Catalysis | 85% | ≥95% | Moderate | High |

| NaOCl Hydroxylation | 81% | 90% | Low | Moderate |

| Oxidation of Methoxy | 62% | 88% | High | Low |

Key Findings :

-

The SOCl₂/Br₂ method offers the best balance of yield and scalability.

-

NaOCl-based routes are cost-effective but require stringent pH control.

-

Methoxy oxidation is less viable industrially due to lower yields and harsher conditions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed:

Oxidation: Formation of 4-chloro-3-oxo-pyridine-2-carboxylic acid.

Reduction: Formation of 4-chloro-3-amino-pyridine-2-carboxylic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 4-chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that this compound could inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in synthesizing bioactive molecules. For instance, it can be used to produce hydroxylated pyridine derivatives through bioconversion processes. A study involving whole-cell biotransformation showed that Burkholderia sp. MAK1 effectively converted 4-chloropyridin-2-amine into 6-amino-4-chloro-pyridin-3-ol with a conversion rate of approximately 97% within six hours .

| Compound | Bioconversion Rate (mg/g biomass/h) | Conversion Completion (%) |

|---|---|---|

| 4-Chloropyridin-2-amine | 7 mg (30°C) | ~97% after 6 hours |

| 7.4 mg (35°C) |

Agricultural Applications

Herbicides and Pesticides

this compound is also investigated for its potential use in agriculture as a herbicide or pesticide. Its structural similarity to known herbicides suggests that it may interfere with specific biochemical pathways in plants, potentially leading to effective weed management solutions .

Biochemical Research

Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor. It can interact with various enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets. For example, studies have shown that pyridine derivatives can inhibit certain kinases, which are crucial in cancer progression .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Biotransformation

In another study focusing on biotransformation, researchers utilized whole-cell cultures of Burkholderia sp. MAK1 to convert various pyridine derivatives into more complex structures. The efficiency of this transformation was notable, with high yields achieved under optimized conditions . This case underscores the compound's utility in synthetic biology and green chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The closest structural analogs, based on similarity scores (), include:

Key Observations :

- Chloro Substitution: The position of chlorine (e.g., 4-chloro vs. 5-chloro) significantly affects electronic distribution and reactivity.

- Salt Forms : Hydrochloride salts (e.g., 4-Benzylmorpholine-2-carboxylic acid hydrochloride) generally exhibit higher solubility in aqueous media than their free-base counterparts, a critical factor in drug formulation .

- Ring Systems : Morpholine and pyrrolidine derivatives () introduce conformational rigidity, which can enhance binding affinity in biological systems but may reduce synthetic accessibility.

Physicochemical and Functional Properties

- Acidity and Solubility : The carboxylic acid group in the target compound and its analogs (e.g., 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride) increases acidity (pKa ~2–4), favoring ionization in physiological environments. Hydrochloride salts further improve water solubility, as seen in 4-Benzylmorpholine-2-carboxylic acid hydrochloride .

- Thermal Stability : The high melting point of 4-Benzylmorpholine-2-carboxylic acid hydrochloride (244–248°C) suggests greater thermal stability compared to pyridinecarboxylic acids, which typically melt below 200°C .

Biological Activity

4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, supported by various studies and findings.

The compound's chemical structure is characterized by a pyridine ring substituted with a hydroxyl group and a carboxylic acid, which contributes to its biological activity. Its molecular formula is C6H5ClN2O3, with a molecular weight of 192.57 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, studies have shown that certain pyridine derivatives have minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid | 40-50 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae |

These results indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

The anticancer potential of 4-chloro-3-hydroxy-pyridine derivatives has been explored in various studies. For example, compounds with similar structures have shown promising results against different cancer cell lines.

These findings suggest that the compound may target specific molecular pathways involved in cancer progression, such as those affecting angiogenesis and cell signaling .

Neuroprotective Effects

4-Chloro-3-hydroxy-anthranilate (a related compound) has been studied for its neuroprotective effects in spinal cord injuries. Administration of this compound reduced local quinolinic acid synthesis and improved functional recovery in animal models.

Key Findings:

- Reduction of Quinolinic Acid : Approximately 50% reduction at the injury site.

- Improvement in White Matter Preservation : Increased area of intact white matter by about 100%.

- Functional Recovery : Significant improvement in secondary functional deficits post-injury .

These results support the hypothesis that this class of compounds can mitigate neurodegenerative processes.

The biological activity of 4-chloro-3-hydroxy-pyridine derivatives may be attributed to their ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.

- Regulation of Neurotransmitter Levels : By affecting the synthesis and degradation of neurotransmitters, these compounds can influence neuroprotective outcomes.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, contributing to their protective effects against cellular damage.

Q & A

How can researchers optimize the synthesis of 4-chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride to improve yield and purity?

Answer:

Synthesis optimization typically involves:

- Stepwise functionalization : Introduce chloro, hydroxy, and carboxylic acid groups sequentially to avoid side reactions. For example, chlorination at position 4 via electrophilic substitution using POCl₃, followed by hydroxylation via controlled hydrolysis .

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for regioselective carboxylation at position 2, as seen in analogous pyridine-2-carboxylate syntheses .

- Purification : Employ recrystallization in ethanol/water mixtures or reverse-phase HPLC to isolate the hydrochloride salt, ensuring ≥95% purity (methods validated for structurally similar compounds in impurity analysis reports) .

What analytical techniques are most effective for characterizing the structural integrity of this compound, especially in the presence of potential impurities?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C4, hydroxyl at C3). Compare chemical shifts to PubChem data for related pyridine-carboxylic acids .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅ClNO₃·HCl) and isotopic patterns consistent with chlorine .

- HPLC with UV/Vis detection : Use C18 columns and acidic mobile phases (0.1% TFA) to separate and quantify impurities, referencing EP/USP standards for hydrochloride salts .

What protocols are recommended for assessing the solubility and stability of this compound under various experimental conditions?

Answer:

- Solubility profiling : Test in buffered solutions (pH 1–10) and polar aprotic solvents (DMSO, DMF). Structural analogs like 7-chloro-2-hydroxynaphthyridine-3-carboxylic acid show pH-dependent solubility, with improved solubility in alkaline media .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) with LC-MS monitoring. Hydroxyl and carboxylic acid groups may undergo hydrolysis or oxidation, requiring inert storage conditions (N₂ atmosphere, desiccated) .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Model the electronic effects of substituents (e.g., electron-withdrawing Cl and COOH groups) on the pyridine ring’s electrophilicity. For example, compute Fukui indices to identify reactive sites for SNAr reactions .

- MD simulations : Study solvation effects in polar solvents (e.g., water, DMSO) to predict reaction pathways, leveraging data from PubChem’s computational datasets .

What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?

Answer:

- Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR spectra with certified reference materials (CRMs) from LGC Standards or Sigma-Aldrich .

- Meta-analysis : Reconcile conflicting data by accounting for experimental variables (e.g., pH, solvent) that shift peaks. For example, hydroxyl proton signals in D₂O may appear broadened or absent .

What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?

Answer:

- Enzyme inhibition assays : Test against kinases or carboxylases, as pyridine-carboxylic acid derivatives often act as active-site inhibitors (e.g., articaine analogs in EP impurity studies) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), referencing protocols for chlorophenyl-pyridine derivatives with demonstrated antiproliferative effects .

How does the hydrochloride salt form influence the compound’s crystallography and bioavailability?

Answer:

- X-ray diffraction : Resolve crystal structures to confirm protonation states and hydrogen-bonding networks. Hydrochloride salts often exhibit improved crystallinity compared to free bases .

- Bioavailability studies : Compare dissolution rates of the hydrochloride salt vs. free acid in simulated gastric fluid (pH 1.2), noting enhanced solubility from ionic interactions .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Process safety : Mitigate exothermic reactions during chlorination (POCl₃) by using controlled addition rates and cooling .

- Byproduct management : Optimize column chromatography or fractional crystallization to remove regioisomers (e.g., 5-chloro derivatives), as highlighted in impurity profiling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.